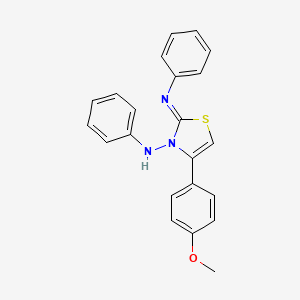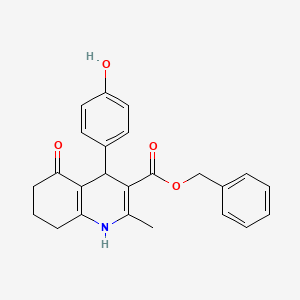![molecular formula C21H21N3O3S4 B11704780 (2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11704780.png)
(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including benzothiazole, thiazolidinone, and methoxy groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzothiazole and thiazolidinone rings. Typical synthetic routes may involve:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Formation of Thiazolidinone Ring: This can be synthesized by the reaction of thiosemicarbazide with α-haloketones or α-haloesters.
Coupling Reactions: The final compound is formed by coupling the benzothiazole and thiazolidinone intermediates under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Optimization of Temperature and Pressure: Ensuring the reactions occur at optimal temperatures and pressures to favor the desired product.
Use of Catalysts: Employing catalysts to increase the reaction rate and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one: Similar compounds may include other benzothiazole and thiazolidinone derivatives.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity and chemical reactivity.
特性
分子式 |
C21H21N3O3S4 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC名 |
(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-2-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21N3O3S4/c1-5-10-24-18(26)16(31-21(24)28)20-23(7-3)17(25)15(30-20)19-22(6-2)13-11-12(27-4)8-9-14(13)29-19/h5,8-9,11H,1,6-7,10H2,2-4H3/b19-15-,20-16- |
InChIキー |
APGZZQJLVGMVLS-IKBKFCNISA-N |
異性体SMILES |
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)CC=C)/S3)CC |
正規SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)CC=C)S3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(4-acetylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704700.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11704703.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704722.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11704731.png)

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide](/img/structure/B11704746.png)

![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11704752.png)
![N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11704758.png)
![2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11704769.png)



